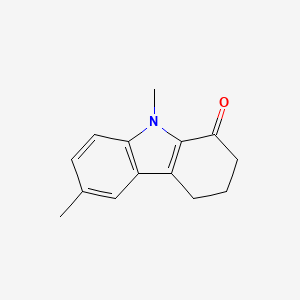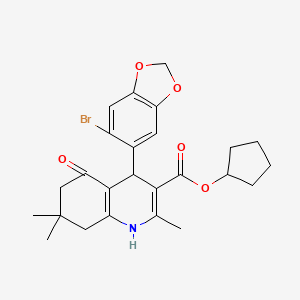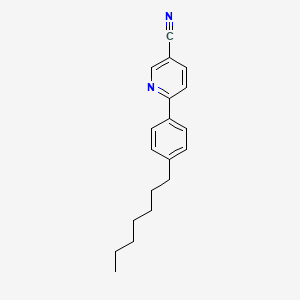![molecular formula C17H19N3O B11706275 N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B11706275.png)
N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide is a hydrazone compound, which is a class of Schiff base compounds. These compounds are characterized by the presence of a hydrazone functional group (>C=N–NH–C<). Hydrazones are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. They exhibit interesting properties such as nonlinear optical behavior, antibacterial activity, and coordination capabilities .
Preparation Methods
The synthesis of N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Scientific Research Applications
N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide has several scientific research applications:
Nonlinear Optical Materials: Due to its nonlinear optical properties, it is used in the development of optical limiters and frequency converters.
Antibacterial Activity: The compound exhibits antibacterial properties and is studied for its potential use in antibacterial agents.
Coordination Chemistry: It is used in coordination chemistry for the synthesis of metal complexes, which have applications in catalysis and material science.
Biological Activities: The compound is also studied for its potential biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide is similar to other hydrazone compounds such as:
N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide: This compound also exhibits nonlinear optical properties and antibacterial activity.
N’-[4-(diethylamino)benzylidene]-4-hydroxybenzohydrazide: Similar to the previous compound, it is used in optical applications and has biological activities.
N’-[4-chlorobenzylidene]-4-hydroxybenzohydrazide: This compound is studied for its optical limiting properties and thermal stability.
N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide stands out due to its unique combination of properties, including its strong nonlinear optical behavior and broad-spectrum antibacterial activity .
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C17H19N3O/c1-20(2)16-10-8-15(9-11-16)13-18-19-17(21)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,21)/b18-13+ |
InChI Key |
BHJHJBVNUSBAPD-QGOAFFKASA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid](/img/structure/B11706199.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706205.png)
![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706206.png)

![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706215.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11706216.png)
![3,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B11706222.png)


![N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706232.png)
![6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B11706237.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B11706249.png)


